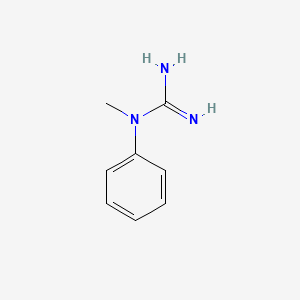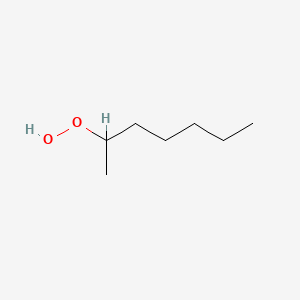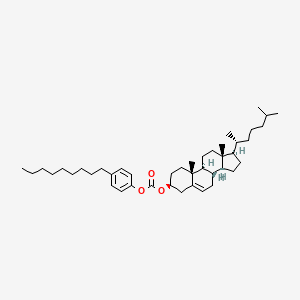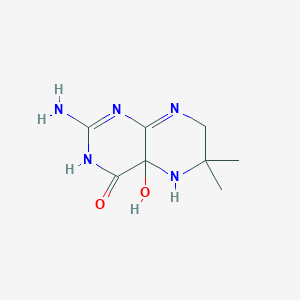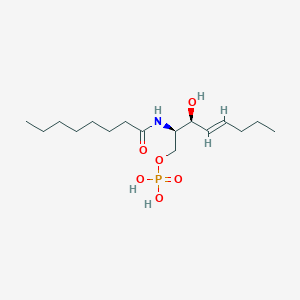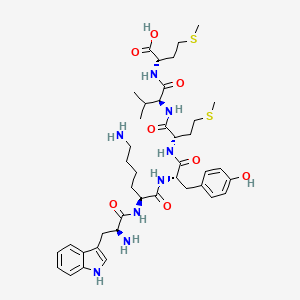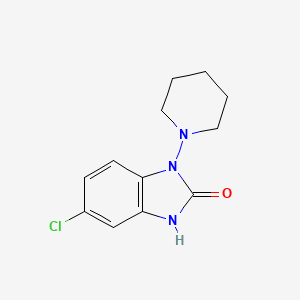
2-Cyanoethyldimethyl(diethylamino)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyldimethyl(diethylamino)silane is a chemical compound with the molecular formula C9H20N2Si. It is known for its applications in various fields, including chemistry and materials science. This compound is characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further bonded to a silicon atom that is also bonded to dimethyl and diethylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyldimethyl(diethylamino)silane typically involves the reaction of cyanoethyl compounds with dimethyl(diethylamino)silane. One common method is the reaction of cyanoethyl chloride with dimethyl(diethylamino)silane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyldimethyl(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyldimethyl(diethylamino)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials and coatings.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Cyanoethyldimethyl(diethylamino)silane involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with oxygen and nitrogen-containing compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyanoethyl(diethylamino)dimethylsilane
- Bis(diethylamino)silane
- Tris(dimethylamino)silane
Uniqueness
2-Cyanoethyldimethyl(diethylamino)silane is unique due to the presence of both cyano and diethylamino groups, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H20N2Si |
|---|---|
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
3-[diethylamino(dimethyl)silyl]propanenitrile |
InChI |
InChI=1S/C9H20N2Si/c1-5-11(6-2)12(3,4)9-7-8-10/h5-7,9H2,1-4H3 |
InChI-Schlüssel |
INBSTELVPGCCSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C)(C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)


